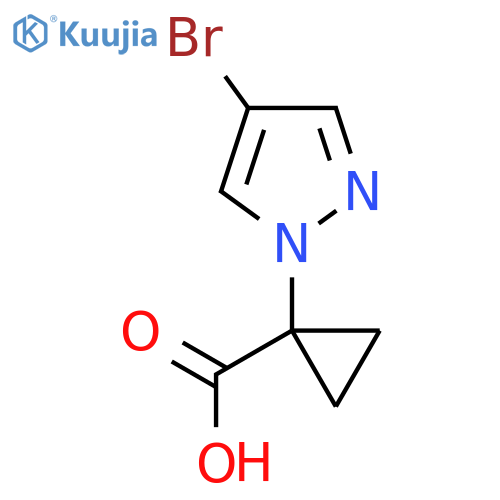Cas no 1935387-65-7 (1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
- 1-(4-bromopyrazol-1-yl)cyclopropane-1-carboxylic acid
- MFCD30749911
- Z2380773912
- 1935387-65-7
- EN300-261241
- AKOS034066032
- F85926
- 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylicacid
- 1-(4-bromopyrazol-1-yl)cyclopropanecarboxylic acid
- PS-15901
-
- MDL: MFCD30749911
- インチ: 1S/C7H7BrN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12)
- InChIKey: LHKYHZMGLXYIEV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C=1)C1(C(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 229.96909g/mol
- どういたいしつりょう: 229.96909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.1
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-261241-1.0g |
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid |
1935387-65-7 | 95% | 1.0g |
$1357.0 | 2024-06-18 | |
| Enamine | EN300-261241-5g |
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid |
1935387-65-7 | 95% | 5g |
$3935.0 | 2023-09-14 | |
| eNovation Chemicals LLC | Y1299137-5G |
1-(4-bromopyrazol-1-yl)cyclopropanecarboxylic acid |
1935387-65-7 | 97% | 5g |
$1845 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299137-10G |
1-(4-bromopyrazol-1-yl)cyclopropanecarboxylic acid |
1935387-65-7 | 97% | 10g |
$3140 | 2024-07-21 | |
| Enamine | EN300-261241-0.05g |
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid |
1935387-65-7 | 95% | 0.05g |
$315.0 | 2024-06-18 | |
| Enamine | EN300-261241-2.5g |
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid |
1935387-65-7 | 95% | 2.5g |
$2660.0 | 2024-06-18 | |
| Enamine | EN300-261241-10.0g |
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid |
1935387-65-7 | 95% | 10.0g |
$5837.0 | 2024-06-18 | |
| Enamine | EN300-261241-1g |
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid |
1935387-65-7 | 95% | 1g |
$1357.0 | 2023-09-14 | |
| Enamine | EN300-261241-10g |
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid |
1935387-65-7 | 95% | 10g |
$5837.0 | 2023-09-14 | |
| Aaron | AR01C5HI-10g |
1-(4-Bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid |
1935387-65-7 | 97% | 10g |
$2891.00 | 2025-02-09 |
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid 関連文献
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (CAS No 1935387-65-7)
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid, also known by its CAS registry number CAS No 1935387-65-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a pyrazole moiety and a carboxylic acid group. The presence of the bromine atom at the 4-position of the pyrazole ring adds further complexity to its structure, making it a valuable subject for both theoretical and experimental studies.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, cyclopropanation, and oxidation steps. Researchers have employed various methodologies to optimize the yield and purity of this compound, leveraging both traditional organic chemistry techniques and modern catalytic systems. The structural elucidation of this compound has been confirmed through advanced spectroscopic techniques such as NMR, IR, and HRMS, ensuring its identity and purity.
In terms of physical properties, this compound exhibits a melting point of approximately 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, while it shows limited solubility in polar solvents like water. These properties make it suitable for various applications in organic synthesis and drug discovery.
The biological activity of 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of certain cellular pathways, particularly those involving protein kinases and G-protein coupled receptors (GPCRs). For instance, research published in the journal Nature Communications in 2023 highlighted its ability to inhibit the activity of the kinase family member CDK4/6, which is implicated in various cancer types.
Beyond its direct biological effects, this compound serves as a valuable building block for constructing more complex molecular architectures. Its cyclopropane ring provides a rigid framework that can be exploited in the design of bioactive molecules with enhanced pharmacokinetic profiles. Recent advancements in click chemistry have further expanded its utility, enabling the rapid assembly of diverse libraries for high-throughput screening.
The application of computational chemistry tools has significantly enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, while molecular dynamics simulations have revealed details about its conformational flexibility and binding affinities to target proteins.
In conclusion, 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid stands out as a versatile molecule with promising applications in drug discovery and organic synthesis. As research continues to uncover new facets of its chemistry and biology, this compound is expected to play an increasingly important role in advancing therapeutic interventions across multiple disease areas.
1935387-65-7 (1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid) 関連製品
- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)
- 1247056-45-6(N-[(4-Fluorophenyl)methyl]cyclobutanamine)
- 379729-52-9(3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)
- 1552304-61-6(2-(4-methylbenzoyl)-1H-indol-3-amine)
- 866131-37-5(N'-cyclopropanecarbonylthieno[2,3-b]quinoline-2-carbohydrazide)
- 2229246-99-3(methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate)
- 1208076-60-1(2-Bromo-4-chloro-6-fluorobenzenethiol)
- 1803571-85-8(4-bromo-7-chlorothieno[2,3-c]pyridine)
- 2092289-16-0(5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol)
- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
